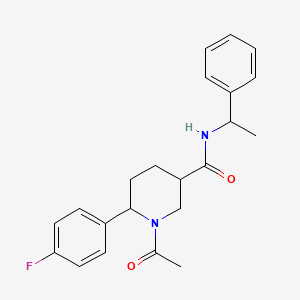
1-acetyl-6-(4-fluorophenyl)-N-(1-phenylethyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-6-(4-fluorophenyl)-N-(1-phenylethyl)piperidine-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a fluorophenyl group, and an acetyl group, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-6-(4-fluorophenyl)-N-(1-phenylethyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with the piperidine derivative.
Acetylation: The final step involves acetylation of the piperidine derivative using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-acetyl-6-(4-fluorophenyl)-N-(1-phenylethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-acetyl-6-(4-fluorophenyl)-N-(1-phenylethyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-acetyl-6-(4-fluorophenyl)-N-(1-phenylethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity, while the piperidine ring can influence its pharmacokinetic properties. The acetyl group may play a role in modulating its metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-acetyl-6-(2-chloro-4-fluorophenyl)-4-methyl-N-(®-1-phenylethyl)-2-(2,4,6-trifluorophenyl)-1,6-dihydropyrimidine-5-carboxamide
- 7,9-dichloro-4-(4-fluorophenyl)-2-phenylchromeno[3,2-e] isoindole-1,3,11(2H)-trione
Uniqueness
1-acetyl-6-(4-fluorophenyl)-N-(1-phenylethyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its reactivity and potential biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
1212316-01-2 |
|---|---|
Molekularformel |
C22H25FN2O2 |
Molekulargewicht |
368.4 |
IUPAC-Name |
1-acetyl-6-(4-fluorophenyl)-N-(1-phenylethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C22H25FN2O2/c1-15(17-6-4-3-5-7-17)24-22(27)19-10-13-21(25(14-19)16(2)26)18-8-11-20(23)12-9-18/h3-9,11-12,15,19,21H,10,13-14H2,1-2H3,(H,24,27) |
InChI-Schlüssel |
IQEWQUAHDDCUNA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCC(N(C2)C(=O)C)C3=CC=C(C=C3)F |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCC(N(C2)C(=O)C)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-acetyl-1,2-dihydroisoquinolin-1-yl)-N-{3-chloro-[1,1'-biphenyl]-4-yl}acetamide](/img/structure/B1650834.png)
![N3-[2-(2-oxopyrrolidin-1-yl)-1-[3-(trifluoromethyl)phenyl]ethyl]piperidine-1,3-dicarboxamide](/img/structure/B1650835.png)
![4-[3-oxo-3-(2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}pyrrolidin-1-yl)propyl]benzonitrile](/img/structure/B1650836.png)
![4-ethyl-N-[4-(3-methylpiperidin-1-yl)butyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B1650837.png)
![N-{[6-(diethylamino)pyridin-3-yl]methyl}-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B1650838.png)
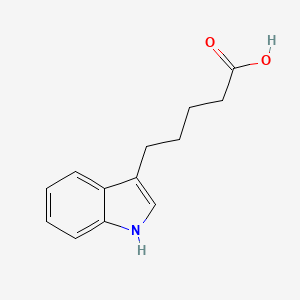
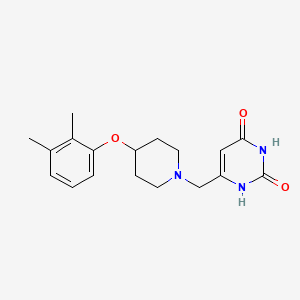
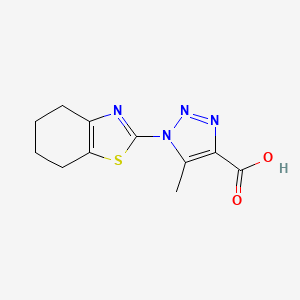
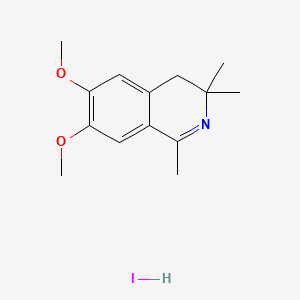


![N-[2-(2,4-difluorophenyl)-2-hydroxyethyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B1650850.png)
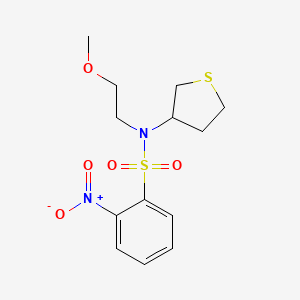
![N-[3-(1-{[(2,3-dichlorophenyl)carbamoyl]amino}ethyl)phenyl]acetamide](/img/structure/B1650857.png)
